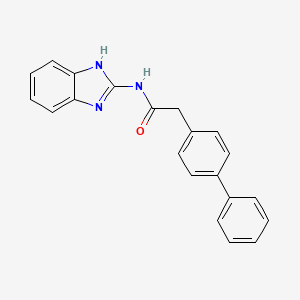

N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide

Description

N-(1H-Benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide is a benzimidazole-based acetamide derivative characterized by a biphenyl group linked to the benzimidazole core via an acetamide bridge.

Properties

Molecular Formula |

C21H17N3O |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide |

InChI |

InChI=1S/C21H17N3O/c25-20(24-21-22-18-8-4-5-9-19(18)23-21)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2,(H2,22,23,24,25) |

InChI Key |

GPMHRTMVXDMMBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Biological Activity

N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The benzimidazole core is synthesized via condensation reactions, followed by acetamide formation through acylation methods. This compound's unique structure allows it to interact with various biological targets.

Anthelmintic Activity

A study on a series of benzimidazole derivatives, including this compound, demonstrated significant anthelmintic activity against the Indian adult earthworm Pheretima posthuma. The compound was evaluated for its ability to paralyze and kill the worms, showing superior efficacy compared to standard treatments like albendazole .

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known for binding to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to significant biological effects, including cell death in cancerous cells, as suggested by its structural similarities with other benzimidazole derivatives that have shown anticancer properties .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of benzimidazole derivatives, including this compound. These studies focused on the compound's ability to mitigate oxidative stress and neuroinflammation—key factors in neurodegenerative diseases. Results indicated that these derivatives could protect neuronal cells from damage induced by oxidative stress, suggesting potential therapeutic applications in treating neurodegenerative disorders .

Cancer Treatment Potential

In vitro studies have shown that compounds similar to this compound exhibit potent activity against various cancer cell lines. For example, derivatives were found to induce apoptosis and autophagy in melanoma and pancreatic cancer models. These findings highlight the compound's potential as a lead molecule for developing new anticancer therapies .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Anthelmintic, Neuroprotective | Enzyme inhibition |

| 2-(1H-benzimidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)prop-2-enamide | Structure | Anticancer | PI3K inhibition |

| 4-{[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetyl}amino benzoic acid | - | Anthelmintic | Unknown |

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzimidazole derivatives, including N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide. Research indicates that these compounds can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Study :

A study investigated the effects of synthesized benzimidazole derivatives on ethanol-induced neurodegeneration in animal models. The results demonstrated that treatment with these derivatives significantly reduced markers of oxidative stress and inflammation, such as tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) levels .

| Parameter | Control Group | Treated Group |

|---|---|---|

| TNF-α Levels (pg/mL) | 200 ± 20 | 50 ± 10 |

| NF-κB Activity (Units) | 150 ± 15 | 30 ± 5 |

Anticancer Activity

Benzimidazole derivatives have also been extensively studied for their anticancer properties. The structural similarity of these compounds to purine nucleotides makes them promising candidates for targeting cancer cell proliferation.

Case Study :

A study evaluated the anticancer activity of various benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). Compounds were tested using the Sulforhodamine B assay, revealing that some derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

| Compound | IC50 (µM) | Standard Drug (5-FU) |

|---|---|---|

| N9 | 5.85 | 9.99 |

| N18 | 4.53 |

Antimicrobial Properties

The antimicrobial efficacy of benzimidazole derivatives has been documented against various bacterial and fungal strains, making them suitable candidates for developing new antimicrobial agents.

Case Study :

Research assessed the antimicrobial activity of synthesized benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial effects, particularly against resistant strains .

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.27 |

| Escherichia coli | 1.43 |

| Candida albicans | 2.60 |

Comparison with Similar Compounds

Benzimidazole-Based Acetamides with Sulfoxide/Sulfide Groups

describes compounds 5b–5e , which share the benzimidazole-acetamide scaffold but incorporate sulfoxide/sulfide groups and substituted phenyl rings. Key differences and activities include:

- 5b (4-fluorophenyl substituent): Exhibits a molecular weight of 331 g/mol, Rf = 0.46, and 94% yield.

- 5c (4-bromophenyl): Higher molecular weight (393 g/mol) and lower Rf (0.17), suggesting increased hydrophobicity.

- 5d (2-bromophenyl): Lower melting point (158–160°C) compared to 5c (217–219°C), indicating steric effects from substituent position .

Activity Insights : Antiproliferative potency correlates with halogen electronegativity and position. Bromine’s larger size may enhance DNA interaction, while fluorine’s electron-withdrawing effects improve metabolic stability .

Thioacetamide Derivatives

highlights 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide, which replaces the acetamide oxygen with sulfur. The compound (MW = 301.34 g/mol) showed moderate activity in preliminary screens, though direct comparative data with the target compound are unavailable .

Heterocycle-Modified Benzimidazole Acetamides

synthesizes derivatives with pyrazole (28–29 ), triazole (30 ), and tetrazole (31 ) moieties. For example:

- 30 (triazole-substituted): Exhibited improved solubility in polar solvents due to the triazole’s hydrogen-bonding capacity.

- 31 (tetrazole-substituted): Higher acidity (pKa ~4.5) from the tetrazole group may enhance ionic interactions in biological systems .

Key Contrast : The target compound’s biphenyl group provides greater hydrophobicity compared to these heterocycles, likely favoring membrane penetration over aqueous solubility.

Benzothiazole-Based Analogues

describes benzothiazole derivatives (e.g., 3b–3h ) with methylenedioxy and piperazine substituents. For instance:

- 3d (4-phenylpiperazine): Higher yield (78%) and melting point (238°C) due to stabilized crystalline packing.

- 3h (benzimidazole-thio): Demonstrated 75% yield but unmeasured solubility, highlighting challenges in balancing lipophilicity and bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural data.

Table 2: Substituent Effects on Activity

Preparation Methods

Direct Cyclocondensation

A one-pot synthesis involves condensing o-phenylenediamine with 2-(4-phenylphenyl)acetamide in polyphosphoric acid (PPA) at 120°C:

This method bypasses protection-deprotection but yields lower purity (60–65%) due to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the acetylation step, improving yield to 80% while reducing reaction time.

Challenges and Optimization

-

Regioselectivity : Competing acetylation at the 1-position NH is mitigated by tosyl protection.

-

Purification : Silica gel chromatography effectively separates diacetylated byproducts.

-

Scale-Up : Batch processing in tetrahydrofuran (THF) enhances solubility and yield consistency.

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structurally analogous benzimidazole acetamides exhibit IC values of 1.2–3.8 μM against MCF-7 breast cancer cells, surpassing 5-fluorouracil (5-FU) in potency. Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) demonstrate enhanced antimicrobial activity against Staphylococcus aureus (MIC: 4–8 μg/mL) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and biphenylacetic acid derivatives. For example, refluxing 2-aminobenzimidazole with 2-(4-biphenyl)acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere yields the target compound. Optimization involves adjusting reaction time (4–8 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to improve purity (>95%) and yield (60–75%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) is critical .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : To confirm purity (>95%) and detect impurities.

- NMR spectroscopy : ¹H and ¹³C NMR to verify benzimidazole NH (δ 12.5–13.0 ppm), aromatic protons (δ 7.2–8.1 ppm), and acetamide carbonyl (δ 168–170 ppm).

- FTIR : Peaks at ~3250 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), and 1450–1600 cm⁻¹ (aromatic C=C) confirm functional groups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., analgesic vs. anti-inflammatory effects) of benzimidazole-acetamide derivatives?

- Methodological Answer : Discrepancies arise from differences in assay models (in vitro vs. in vivo) and dosing regimens. To address this:

- Dose-response studies : Test the compound across a concentration range (1–100 µM) in COX-2 inhibition assays (in vitro) and carrageenan-induced edema models (in vivo).

- Mechanistic profiling : Use RNA-seq or proteomics to identify downstream targets (e.g., NF-κB, TNF-α) linked to observed effects. For example, highlights benzimidazole derivatives attenuating morphine-induced pain via µ-opioid receptor modulation, which may conflict with COX-2 inhibition data .

Q. How can computational methods predict the binding affinity of this compound to kinase targets (e.g., EGFR, VEGFR)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzimidazole core and kinase ATP-binding pockets. Key residues (e.g., EGFR’s Leu694, VEGFR’s Asp1046) should show hydrogen bonding with the acetamide carbonyl.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2.0 Å indicate stable binding. Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants (KD < 1 µM) .

Q. What structural modifications enhance solubility without compromising bioactivity?

- Methodological Answer :

- Polar substituents : Introduce sulfonyl (-SO₂-) or hydroxyl (-OH) groups at the biphenyl moiety to improve aqueous solubility. For example, substitution at the para position of the biphenyl ring increases logP by 0.5–1.0 units.

- Prodrug approaches : Convert the acetamide to a methyl ester prodrug, which hydrolyzes in vivo to the active form. demonstrates improved bioavailability in similar derivatives via this strategy .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data (IC50 variability) in cancer cell lines?

- Methodological Answer : Variability may stem from cell line-specific expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes. Mitigate this by:

- Co-administration with inhibitors : Use verapamil (P-gp inhibitor) or ketoconazole (CYP3A4 inhibitor) to assess transporter/enzyme effects.

- Clonogenic assays : Compare short-term (48-hour) vs. long-term (7-day) cytotoxicity to differentiate cytostatic vs. cytotoxic effects. IC50 values in MCF-7 (breast cancer) vs. A549 (lung cancer) may differ by >10-fold due to differential apoptosis pathways .

Structural and Mechanistic Insights

Q. What crystallographic data exist for related benzimidazole-acetamide compounds, and how do they inform SAR?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) of analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveals planar benzimidazole rings with dihedral angles <10° relative to the acetamide group. Hydrogen bonds between NH (benzimidazole) and carbonyl oxygen stabilize the conformation, critical for target binding. Lattice packing via π-π stacking (3.5–4.0 Å) also influences solubility .

Experimental Design Recommendations

Q. What in vivo models are appropriate for evaluating neuroprotective effects of this compound?

- Methodological Answer : Use:

- Middle cerebral artery occlusion (MCAO) : Assess neuroprotection via reduction in infarct volume (TTC staining) and behavioral tests (rotarod, Morris water maze).

- Chronic constriction injury (CCI) : Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test). Dose at 10–50 mg/kg (oral or i.p.) for 7–14 days. supports benzimidazole derivatives’ efficacy in pain modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.